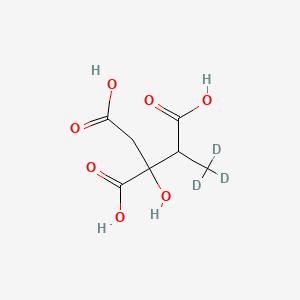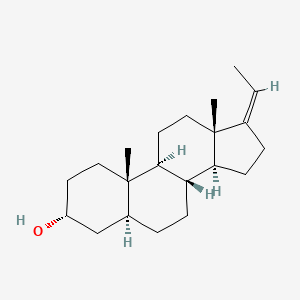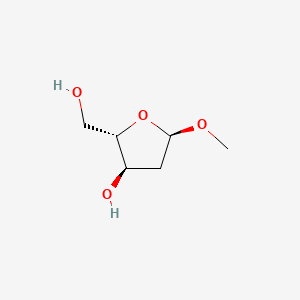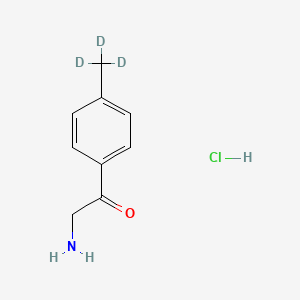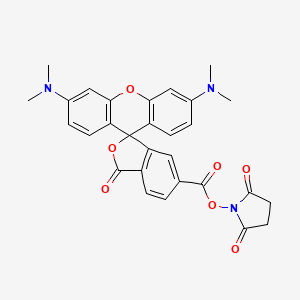
2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester is a fluorescent dye commonly used in biochemical research. This compound is known for its ability to label proteins and other biomolecules, making it a valuable tool in various scientific applications. Its molecular formula is C29H25N3O7, and it has a molecular weight of 527.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester typically involves the reaction of 2-(6-Tetramethylrhodamine)carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group reacts with primary amines to form stable amide bonds, which is the basis for its use in labeling proteins and other biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, coupling reagents like DCC or EDC.
Conditions: Anhydrous solvents (DMF, DCM), inert atmosphere (nitrogen or argon), room temperature to slightly elevated temperatures.
Major Products
The major product of the reaction between this compound and a primary amine is a fluorescently labeled amide. This product retains the fluorescent properties of the original dye, making it useful for various analytical techniques .
Scientific Research Applications
2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used in the synthesis of fluorescently labeled compounds for analytical purposes.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to track the presence and distribution of specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and a primary amine on the target molecule. This reaction is facilitated by the presence of a coupling reagent, which activates the ester group, making it more reactive towards nucleophilic attack by the amine .
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another commonly used fluorescent dye for labeling biomolecules.
Alexa Fluor Dyes: A series of fluorescent dyes with varying spectral properties.
Cy3 and Cy5 Dyes: Fluorescent dyes used in various biological assays.
Uniqueness
2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester is unique due to its high fluorescence intensity and stability. It provides a reliable means of labeling biomolecules without significantly altering their biological activity. Its spectral properties also make it suitable for use in a wide range of fluorescence-based techniques .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNGXYHCROLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858466 |
Source


|
| Record name | 1-{[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-41-9 |
Source


|
| Record name | 1-{[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
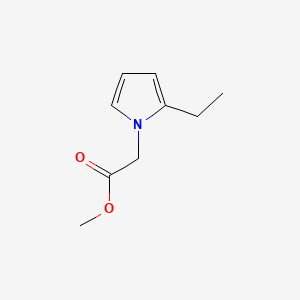
![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B586848.png)



